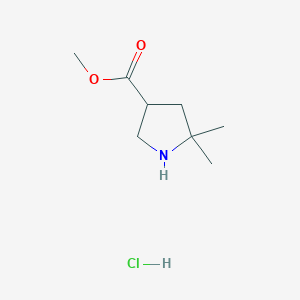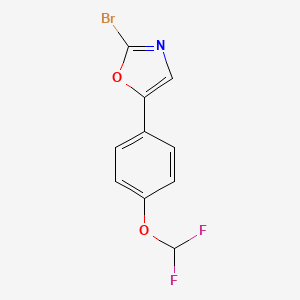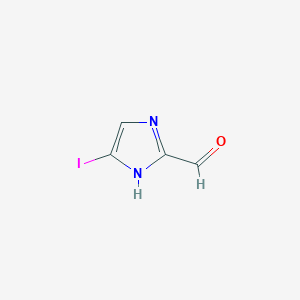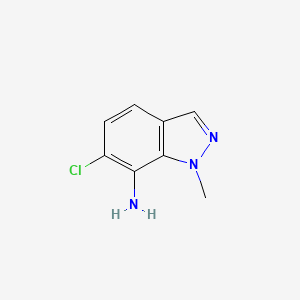
6-chloro-1-methyl-1H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-methyl-1H-indazol-7-amine is an organic compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-chloro-1-methyl-1H-indazol-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
6-chloro-1-methyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, water, and dimethyl sulfoxide (DMSO), as well as catalysts like copper acetate and silver nitrate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-1-methyl-1H-indazol-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
6-chloro-1-methyl-1H-indazol-7-amine can be compared with other similar compounds, such as:
1-methyl-1H-indazol-6-amine: This compound has a similar structure but lacks the chlorine atom, which may result in different biological activities.
6-aminoindazole: This compound is structurally similar and has been shown to have anticancer activity.
Other indazole derivatives: Various indazole derivatives have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-1-methylindazol-7-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)2-3-6(9)7(8)10/h2-4H,10H2,1H3 |
InChI Key |
PDKGFXMBPXBQGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2N)Cl)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



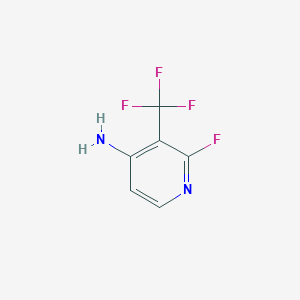
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
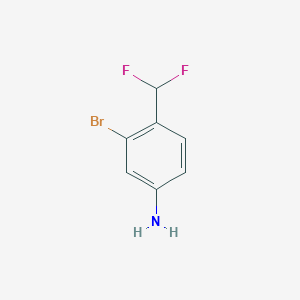
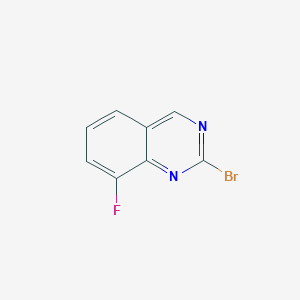
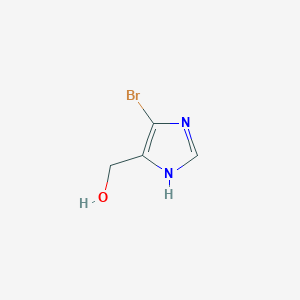

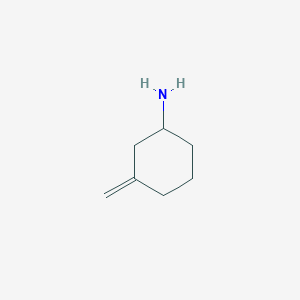
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)

